molecular formula C18H19N5O2 B2939196 5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-31-2

5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2939196
CAS No.: 900013-31-2
M. Wt: 337.383
InChI Key: HOYUUBBGDVLYHC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-amino-1-benzyl-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-15-9-7-13(8-10-15)11-20-18(24)16-17(19)23(22-21-16)12-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYUUBBGDVLYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant findings from recent research.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}N5_5O
  • Molecular Weight : 217.23 g/mol
  • CAS Number : 4342-08-9

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of the methoxybenzyl group enhances its solubility and biological interactions.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in various biochemical pathways. Notably, it targets β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) by regulating amyloid-beta (Aβ) formation.
  • Neuroprotective Effects : The compound promotes neurogenesis and exhibits antioxidant properties, which help mitigate oxidative stress and inflammation in neuronal cells.
  • Antiparasitic Activity : In studies focusing on Chagas disease, the compound demonstrated significant suppression of Trypanosoma cruzi burden in infected cellular models. The optimization of its derivatives led to improved potency and metabolic stability .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits BACE and GSK3β, reducing Aβ formation
Neuroprotection Promotes neurogenesis and reduces oxidative stress
Antiparasitic Effective against Trypanosoma cruzi with significant potency

Case Study 1: Alzheimer's Disease Model

In vitro studies using APPswe-expressing cells revealed that this compound significantly reduced Aβ levels by downregulating Amyloid Protein Precursor (APP) and BACE levels. This suggests potential therapeutic applications in AD management.

Case Study 2: Chagas Disease

A series of derivatives based on the triazole core were tested for their effectiveness against Trypanosoma cruzi. Compound 3 from this series showed submicromolar activity (pEC50 > 6) and was prioritized for further development due to its promising profile in reducing parasite load in murine models .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico analyses suggest compliance with Lipinski’s rule of five, indicating good drug-likeness without significant metabolic liabilities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The following table highlights structural analogs and their substitutions:

Compound Name 1-Position Substituent N-Position Substituent Molecular Formula Key Modifications Biological Activity Reference(s)
5-Amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide Benzyl 4-Methoxybenzyl C₁₇H₁₇N₅O₂ Reference compound Under investigation
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl 4-Chlorophenyl C₁₉H₁₈ClN₅O₂ Cyclopropyl at C5, 4-Cl on amide Anticancer (cell line-specific)
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 4-Fluorobenzyl C₁₇H₁₅ClFN₅O Halogenated benzyl groups Not reported; structural analog
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl C₁₆H₁₃Cl₂N₅O Dichlorophenyl on amide Antiproliferative (renal cancer RXF 393)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Unsubstituted (free NH₂) C₁₀H₆ClF₃N₄O CF₃ at C5 c-Met inhibition (apoptosis in MCF-7)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl (NH₂COCH₂) Unsubstituted (free NH₂) C₅H₈N₆O₂ Simplified scaffold SOS response inhibition (LexA targeting)

Key Findings from Comparative Studies

Anticancer Activity :
  • RXF 393 Renal Cancer : The dichlorophenyl analog (GP = -13.42%) showed higher antiproliferative activity than the parent compound .
  • c-Met Inhibition : The trifluoromethyl-substituted analog (C₁₀H₆ClF₃N₄O) demonstrated selective inhibition of c-Met kinase, inducing apoptosis in breast cancer (MCF-7) and lung cancer (NCI-H522) cells .
Antibacterial Activity :
  • The carbamoylmethyl analog (C₅H₈N₆O₂) blocked LexA autoproteolysis, disarming the bacterial SOS response and reducing antibiotic resistance .
Metabolism and Pharmacokinetics :
  • CAI Analogs: The cytostatic agent 5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide (CAI) is metabolized into inactive benzophenone (M1), highlighting the importance of the triazole-carboxamide core for activity .

Crystallography and Computational Tools

  • SHELXL : Refinement of crystal structures to confirm substituent geometry .
  • WinGX/ORTEP : Visualization of anisotropic displacement ellipsoids and molecular packing .

Q & A

Q. Q1. What are the recommended synthetic routes for 5-amino-1-benzyl-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Condensation : React benzylamine derivatives with appropriate isocyanides to form carboximidoyl chloride intermediates.

Cyclization : Use sodium azide or similar agents to generate the triazole core .

Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95%).
Characterization Tools :

  • NMR (¹H/¹³C) to confirm regioselectivity of the triazole ring.
  • IR Spectroscopy to identify amide (C=O stretch ~1650 cm⁻¹) and amino (N-H ~3300 cm⁻¹) groups.
  • Mass Spectrometry (HRMS-ESI) for molecular weight validation .

Q. Q2. How can researchers assess the solubility and stability of this compound for in vitro studies?

Methodological Answer:

  • Solubility Testing :
    • Screen solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy to quantify solubility.
    • If low aqueous solubility (<1 mg/mL), use co-solvents (e.g., 0.1% Tween-80) or prepare stock solutions in DMSO (≤1% v/v in final assays) .
  • Stability Assessment :
    • Incubate compound in PBS (pH 7.4) or cell culture medium at 37°C for 24–72 hours. Monitor degradation via LC-MS.
    • Store lyophilized powder at –20°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. Q3. What experimental strategies are effective in resolving contradictory bioactivity data (e.g., enzyme inhibition vs. cellular cytotoxicity)?

Methodological Answer:

Dose-Response Validation :

  • Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. non-cancerous) to differentiate selective toxicity.
  • Use orthogonal assays (e.g., fluorometric vs. colorimetric) to confirm enzyme inhibition.

Off-Target Profiling :

  • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.

Mechanistic Studies :

  • Combine siRNA knockdown of target enzymes with compound treatment to isolate pathway-specific effects .

Q. Q4. How can computational modeling optimize the design of derivatives with improved target selectivity?

Methodological Answer:

Docking Studies :

  • Use AutoDock Vina or Schrödinger Suite to model compound-enzyme interactions. Prioritize derivatives with stronger hydrogen bonding to active-site residues (e.g., catalytic lysine).

QSAR Analysis :

  • Train models on datasets of triazole analogs to predict bioactivity (e.g., pIC₅₀) based on substituent electronic/hydrophobic parameters.

MD Simulations :

  • Run 100-ns simulations (GROMACS) to assess binding stability and identify flexible regions for structural modification .

Q. Q5. What statistical approaches are recommended for designing experiments to study structure-activity relationships (SAR)?

Methodological Answer:

  • Factorial Design :
    • Apply a 2³ factorial matrix to vary substituents (e.g., benzyl, methoxy groups) and assess effects on bioactivity.
    • Analyze results via ANOVA to identify significant variables (p < 0.05).
  • Response Surface Methodology (RSM) :
    • Optimize reaction conditions (e.g., temperature, catalyst loading) for derivative synthesis.
    • Use Design-Expert® software to model interactions and predict optimal yields .

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